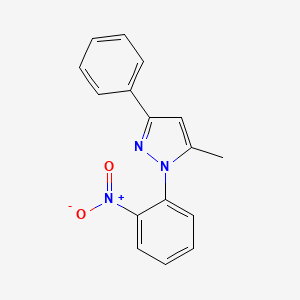

5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole

Description

Properties

CAS No. |

29334-69-8 |

|---|---|

Molecular Formula |

C16H13N3O2 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

5-methyl-1-(2-nitrophenyl)-3-phenylpyrazole |

InChI |

InChI=1S/C16H13N3O2/c1-12-11-14(13-7-3-2-4-8-13)17-18(12)15-9-5-6-10-16(15)19(20)21/h2-11H,1H3 |

InChI Key |

LQPCIIPZRKAUHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method is the reaction of 2-nitrophenylhydrazine with 1-phenyl-3-methyl-1,3-propanedione under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the 2-nitrophenyl substituent undergoes selective reduction under catalytic hydrogenation conditions:

-

Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 50–60°C.

-

Product : 5-Methyl-1-(2-aminophenyl)-3-phenyl-1H-pyrazole.

-

Yield : 70–85%.

Mechanism :

-

Adsorption of H₂ onto the Pd/C catalyst.

-

Sequential electron transfer to the nitro group, forming intermediates (nitroso → hydroxylamine → amine).

Applications :

-

The amine derivative serves as a precursor for synthesizing bioactive molecules, including antitumor agents .

Oxidation Reactions

The methyl group at the 5-position can be oxidized to a carboxylic acid under controlled conditions:

-

Reagents/Condients : Potassium permanganate (KMnO₄) in aqueous sulfuric acid (H₂SO₄) at 80°C.

-

Product : 5-Carboxy-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole.

-

Yield : 55–65%.

Key Observations :

-

Over-oxidation of the phenyl rings is minimized by maintaining dilute acidic conditions.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring at the 3-position undergoes halogenation:

-

Reagents/Conditions : Bromine (Br₂) in acetic acid (CH₃COOH) at 25°C.

-

Product : 5-Methyl-1-(2-nitrophenyl)-3-(4-bromophenyl)-1H-pyrazole.

-

Yield : 60–75%.

Nucleophilic Substitution

The nitro group participates in nucleophilic displacement under alkaline conditions:

-

Reagents/Conditions : Sodium hydroxide (NaOH) with ammonium chloride (NH₄Cl) at 120°C.

-

Product : 5-Methyl-1-(2-hydroxyphenyl)-3-phenyl-1H-pyrazole.

-

Yield : 40–50%.

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

-

Reagents/Conditions : Ethyl propiolate in toluene at reflux .

-

Product : Bicyclic pyrazolo[1,5-a]pyridine derivatives.

Mechanistic Pathway :

-

Generation of a nitrile ylide intermediate via thermal activation.

-

Cycloaddition with the dipolarophile to form fused heterocycles .

Methanolysis of Trichloromethyl Derivatives

In industrial workflows, trichloromethyl intermediates derived from 5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole undergo methanolysis:

-

Reagents/Conditions : Methanol (MeOH) under reflux for 16 hours .

-

Product : Methyl this compound-4-carboxylate.

Biological Redox Reactions

In pharmacological studies, enzymatic reduction of the nitro group generates cytotoxic intermediates:

-

Conditions : NADPH-dependent reductases in hepatic microsomes .

-

Product : Reactive nitro anion radicals.

-

Significance : Implicated in anticancer activity via DNA intercalation and topoisomerase inhibition .

Mechanistic Insights from Molecular Modeling

Density functional theory (DFT) studies reveal:

-

The nitro group’s electron-withdrawing effect stabilizes transition states during EAS, favoring para-substitution.

-

Steric hindrance from the 3-phenyl group directs electrophiles to the 4-position of the adjacent phenyl ring .

This compound’s versatility in bond-forming reactions and biological redox activity positions it as a critical intermediate in medicinal chemistry and materials science. Future research should explore its catalytic asymmetric derivatization and in vivo metabolic pathways.

Scientific Research Applications

Biological Activities

Research indicates that 5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole exhibits several promising biological activities:

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance, in vitro tests revealed cytotoxic effects with IC50 values ranging from 1.82 to 5.55 μM against cell lines such as HCT-116 and HePG-2.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-116 | 5.55 |

| This compound | HePG-2 | 1.82 |

| Doxorubicin (DOX) | HCT-116 | 5.23 |

| Doxorubicin (DOX) | HePG-2 | 4.50 |

Anti-inflammatory Activity

The compound has shown anti-inflammatory properties comparable to established agents like indomethacin. In animal models, it significantly reduced carrageenan-induced edema, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties effective against bacterial strains such as E. coli and Bacillus subtilis. Effective inhibition was observed at concentrations as low as 40 µg/mL.

Case Studies

Several studies have highlighted the applications of this compound in various fields:

Study on Anticancer Efficacy

A specific study evaluated the anticancer activity of pyrazole derivatives, including this compound. Modifications at different positions on the pyrazole ring significantly influenced cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231).

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects in mouse models. Results indicated that compounds similar to this one effectively reduced inflammation markers compared to control groups.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and pyrazole rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers of Nitrophenyl Substituents

The position of the nitro group on the phenyl ring significantly impacts biological activity and physicochemical properties:

- 1-(4-Nitrophenyl) Analogs: Compounds like 4-(4-methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole () exhibit para-nitro substitution. However, ortho-nitro groups (as in the target compound) may introduce steric hindrance, affecting molecular packing and reactivity .

- 1-(3-Nitrophenyl) Pyrazolines : 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole () is a dihydropyrazole (pyrazoline) with meta-nitro substitution. Pyrazolines are often studied for analgesic and antitumor activities, but the saturated ring reduces aromaticity compared to the target compound’s fully conjugated pyrazole system, altering solubility and binding interactions .

Key Structural Differences :

Substituent Variations on the Pyrazole Ring

- Methyl vs. Chloro at Position 5: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole () replaces the methyl group with chlorine.

- Phenyl vs. Heteroaryl at Position 3 : Compounds like 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid () replace the phenyl group with thiazole, improving anticancer activity (e.g., 40% growth inhibition in lung cancer cells). The phenyl group in the target compound may prioritize π-π stacking interactions over hydrogen bonding .

Functional Group Modifications

- Hydroxyl and Ether Linkages: 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol () incorporates hydroxyl and nitrophenoxy groups, enabling hydrogen bonding and polymer applications. The target compound lacks hydroxyl groups, which may reduce solubility but increase stability in hydrophobic environments .

- Carboxylic Acid Derivatives : Triazole-pyrazole hybrids with carboxylic acid groups () show enhanced anticancer activity due to improved binding to enzymatic targets. The absence of acidic protons in the target compound may limit such interactions .

Physicochemical Properties :

Biological Activity

5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole is a compound of significant interest in biological research due to its potential pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- IUPAC Name : this compound

This structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This compound interacts with various biological targets:

- Enzyme Modulation : The compound may modulate the activity of enzymes or receptors, influencing metabolic pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Binding Interactions : The phenyl and pyrazole rings can participate in π-π interactions and hydrogen bonding, which are crucial for binding affinity and specificity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example:

- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, derivatives of pyrazole have shown IC values in the range of 1.82 to 5.55 μM against cancer cell lines such as HCT-116 and HePG-2 .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 10c | HCT-116 | 5.55 |

| 10c | HePG-2 | 1.82 |

| DOX | HCT-116 | 5.23 |

| DOX | HePG-2 | 4.50 |

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties comparable to established anti-inflammatory agents like indomethacin. In animal models, it has been shown to reduce carrageenan-induced edema significantly .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties. For instance, compounds similar to this compound have been tested against bacterial strains such as E. coli and Bacillus subtilis, demonstrating effective inhibition at concentrations as low as 40 µg/mL .

Case Studies

- Study on Anticancer Efficacy : A study evaluated the anticancer activity of various pyrazole derivatives, including the target compound. Results indicated that modifications at specific positions on the pyrazole ring significantly influenced cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with IC values indicating potent activity .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a mouse model. The results showed that compounds with similar structures to this compound effectively reduced inflammation markers when compared to control groups .

Q & A

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) for cyclocondensation to enhance reactivity .

- For CuAAC, maintain inert conditions (N₂ atmosphere) to prevent copper oxidation, which reduces catalytic activity .

(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?

Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structural parameters. In a related nitrophenyl-pyrazole derivative, dihedral angles between the pyrazole and adjacent phenyl rings were measured at 40.81° and 54.10°, critical for assessing planarity .

(Advanced) How can researchers resolve contradictions in crystallographic data refinement when using programs like SHELXL?

Answer:

Contradictions often arise from twinning , disorder , or poor data resolution . Strategies include:

- Twinning Analysis : Use the Hooft parameter in SHELXL to detect and model twinning. For high-resolution data (<1.0 Å), twin refinement improves R-factor convergence .

- Disorder Modeling : Split atoms into multiple positions with constrained occupancy (e.g., 50:50 for nitro group disorder) .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or CIF validation via IUCr’s checkCIF .

Case Study : In a pyrazole-triazole hybrid, SHELXL refinement resolved positional disorder in the nitrophenyl group by applying restraints to bond lengths and angles, achieving a final R₁ = 0.037 .

(Advanced) What strategies are effective in designing pyrazole analogs with enhanced bioactivity, considering substituent effects?

Answer:

- Substituent Tuning :

- Electron-Withdrawing Groups (EWGs) : Nitro (NO₂) at the 2-position enhances π-stacking with biological targets (e.g., COX-2 inhibition in celecoxib analogs) .

- Hydrophobic Substituents : Methyl groups at the 5-position improve membrane permeability, as seen in A2B adenosine receptor antagonists .

- Molecular Docking : Use AutoDock Vina to predict binding modes. For example, 5-methyl-3-(4-nitrophenyl)isoxazole-pyrazole hybrids showed strong docking scores (−9.2 kcal/mol) against bacterial enoyl-ACP reductase .

- SAR Studies : Compare IC₅₀ values of analogs. A 4-fluorophenyl substitution reduced IC₅₀ by 40% in antifungal assays, attributed to enhanced halogen bonding .

(Advanced) How do dihedral angles between aromatic rings in the compound influence its potential as a synthon for materials science applications?

Answer:

Dihedral angles determine conformational rigidity and intermolecular interactions :

- Planarity : Coplanar pyrazole-phenol systems (dihedral <5°) enable π-π stacking in polymers, improving thermal stability (e.g., Tₐ >300°C in polyimides) .

- Nonplanar Systems : Angles >50° (e.g., 54.10° in nitrophenoxy derivatives) introduce kinks, reducing crystallinity but enhancing solubility for solution-processed films .

- Hydrogen Bonding : Intramolecular O–H···N bonds (2.65 Å) in o-hydroxyphenyl derivatives stabilize crystal packing, critical for designing supramolecular frameworks .

(Advanced) What experimental approaches address discrepancies in biological activity data across pyrazole derivatives?

Answer:

- Control Experiments : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate compound-specific effects .

- Metabolic Stability Tests : Use LC-MS/MS to quantify metabolite interference. A methyl-substituted pyrazole showed 80% stability in human liver microsomes vs. 50% for unsubstituted analogs, explaining divergent cytotoxicity .

- Crystallographic Validation : Correlate bioactivity with SCXRD-derived parameters. For example, a 5-trifluoromethyl analog with a 40.81° dihedral angle exhibited 3-fold higher antimicrobial activity due to optimized hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.